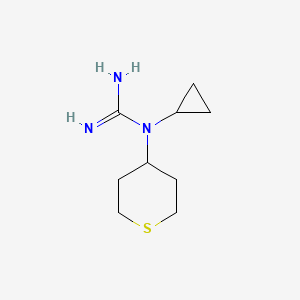

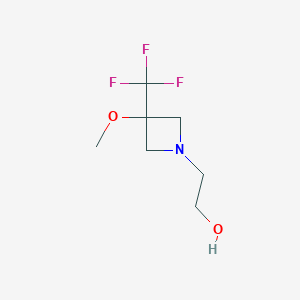

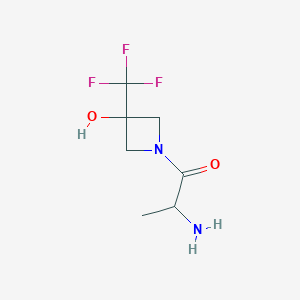

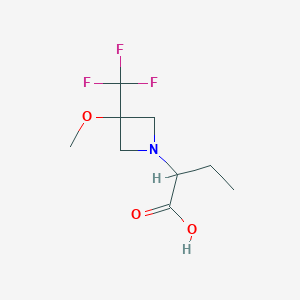

1-cyclopropyl-1-(tetrahydro-2H-thiopyran-4-yl)guanidine

Descripción general

Descripción

Synthesis Analysis

The synthesis of tetrahydro-4H-thiopyran-4-ones, a key component in the structure of 1-cyclopropyl-1-(tetrahydro-2H-thiopyran-4-yl)guanidine, has been extensively studied . One common method involves the intramolecular Dieckmann condensation of 3,3’-thiodipropanoates in the presence of NaOMe or NaH . Another effective method is the double addition of hydrogen sulfide or its derivatives to divinyl ketones .Molecular Structure Analysis

The molecular structure of 1-cyclopropyl-1-(tetrahydro-2H-thiopyran-4-yl)guanidine can be analyzed using various computational methods . These methods can provide a 3D structure of the molecule, which can be viewed using Java or Javascript .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-cyclopropyl-1-(tetrahydro-2H-thiopyran-4-yl)guanidine include a molecular weight of 199.32 g/mol and a molecular formula of C9H17N3S. Further properties such as melting point, boiling point, solubility, and stability would require additional experimental data.Aplicaciones Científicas De Investigación

Arylcyclopropanecarboxyl Guanidines as NHE-1 Inhibitors

A novel series of arylcyclopropanecarboxyl guanidines showed promising activity against the sodium hydrogen exchanger isoform-1 (NHE-1), suggesting potential therapeutic applications in conditions where NHE-1 inhibition is beneficial. Introduction of hydrophobic groups enhanced NHE-1 inhibitory activity significantly, indicating the importance of structural optimization in developing potent inhibitors (Ahmad et al., 2001).

Guanidines in Synthesis and Biological Applications

Guanidines are highlighted for their versatility in chemistry, with applications ranging from DNA minor groove binders to kinase inhibitors and α2-noradrenaline receptor antagonists. The preparation of cyclic guanidines and their importance in natural products and medicinal chemistry is emphasized, underlining the functional group's broad utility in synthesizing biologically active compounds (Selig, 2017).

Antiviral Cyclopropyl Nucleosides

Cyclopropyl nucleosides have been synthesized and evaluated for their antiviral properties, showcasing the cyclopropyl group's role in developing potent antiviral agents. The synthesis approach provided practical value and highlighted the cyclopropyl group's significance in medicinal chemistry (Onishi et al., 1999).

Interaction with Chromenes

Research on the interaction of tetramethylguanidine with chromenes yielded substituted guanidines, demonstrating the guanidine group's reactivity and potential for creating diverse chemical entities. This work contributes to the understanding of guanidine chemistry and its applications in synthesizing heterocyclic compounds (Osyanin et al., 2016).

Direcciones Futuras

The future directions of research on 1-cyclopropyl-1-(tetrahydro-2H-thiopyran-4-yl)guanidine could involve further exploration of its potential therapeutic applications, particularly in the treatment of neurological disorders. Additionally, more detailed studies on its synthesis, chemical reactions, and physical and chemical properties could provide valuable insights .

Propiedades

IUPAC Name |

1-cyclopropyl-1-(thian-4-yl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3S/c10-9(11)12(7-1-2-7)8-3-5-13-6-4-8/h7-8H,1-6H2,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXEFWGLHPPJWIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(C2CCSCC2)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-cyclopropyl-1-(tetrahydro-2H-thiopyran-4-yl)guanidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B1477498.png)